molecular formula C20H25NO5S B4295657 ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate

ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate

Cat. No.: B4295657
M. Wt: 391.5 g/mol
InChI Key: ZTRPKAGFUBQEJO-UHFFFAOYSA-N
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Description

Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further connected to an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with an amine to form the sulfonamide intermediate.

    Coupling with the Propanoate Moiety: The sulfonamide intermediate is then coupled with ethyl 3-(4-methylphenyl)propanoate under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Biological Studies: It is used in biochemical assays to investigate its effects on cellular processes and enzyme activities.

    Industrial Applications: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The aromatic rings and ester group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-{[(2-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate
  • Ethyl 3-{[(2-methylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate
  • Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-phenylpropanoate

Uniqueness

Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate is unique due to the specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups on the aromatic rings can enhance its lipophilicity and potentially improve its ability to cross biological membranes.

Properties

IUPAC Name

ethyl 3-[(2-methoxy-5-methylphenyl)sulfonylamino]-3-(4-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5S/c1-5-26-20(22)13-17(16-9-6-14(2)7-10-16)21-27(23,24)19-12-15(3)8-11-18(19)25-4/h6-12,17,21H,5,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRPKAGFUBQEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate
Reactant of Route 2
ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate
Reactant of Route 3
ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate
Reactant of Route 4
ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate
Reactant of Route 5
ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate
Reactant of Route 6
ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate

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